2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-18-9-3-5-11-20(18)25-23(28)17-32(30,31)22-15-27(21-12-6-4-10-19(21)22)16-24(29)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVGDQMCLWZKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide , often referred to as EVT-3141337, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
The molecular formula of EVT-3141337 is , with a molecular weight of approximately 523.53 g/mol. The compound features an indole structure, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Research indicates that the compound may exert its biological effects through several mechanisms:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This inhibition can lead to reduced prostaglandin synthesis, thus alleviating inflammatory responses .
- EZH2 Inhibition : The compound's structural features suggest potential activity against the enhancer of zeste homolog 2 (EZH2), a key player in epigenetic regulation and cancer progression. Inhibitors of EZH2 have been linked to reduced tumor growth in various cancer models .
- Tubulin Polymerization : Some studies on related indole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of EVT-3141337 and similar compounds:
| Study | Activity | IC50 Value | Cell Lines Tested | Notes |
|---|---|---|---|---|
| Eren et al. (2023) | COX-II Inhibition | 0.52 μM | Various | Exhibited higher selectivity than Celecoxib |
| Hwang et al. (2021) | Anticancer Activity | <5 μM | NCI 60 Cancer Cell Line Panel | Induced apoptosis via caspase activation |
| Chahal et al. (2023) | EZH2 Inhibition | 0.002 μM (biochemical) | Karpas-422 Xenograft Model | Demonstrated robust antitumor effects |
Case Studies
- Anti-inflammatory Effects : In vivo studies have shown that related compounds exhibit significant anti-inflammatory effects, reducing edema and pain in animal models of arthritis when administered at doses comparable to standard NSAIDs .
- Anticancer Efficacy : A recent study evaluated the anticancer potential of EVT-3141337 against breast cancer cell lines, demonstrating an IC50 value in the low micromolar range, indicating potent cytotoxicity . The mechanism involved apoptosis induction and cell cycle arrest.
Scientific Research Applications
Anticancer Activity
Several studies have documented the anticancer potential of indole derivatives, including those similar to this compound. For instance, compounds with indole structures have shown promising results against various cancer cell lines such as:
- HeLa (Cervical Cancer)
- MCF7 (Breast Cancer)
- HepG2 (Liver Cancer)
In one study, a related indole derivative demonstrated significant cytotoxicity against HepG2 cells, indicating that modifications to the structure can enhance efficacy against specific cancer types .
Antimicrobial Properties
Indole and piperidine derivatives are recognized for their antimicrobial activities. The presence of the sulfonamide group may enhance these effects, making this compound a candidate for developing new antimicrobial agents. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Anti-inflammatory Effects
Indole derivatives have been implicated in modulating inflammatory pathways. The structural components of this compound may interact with inflammatory mediators, offering potential therapeutic benefits in treating inflammatory diseases.
Synthesis and Development
The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide typically involves multi-step synthetic pathways. Key steps may include:
- Formation of the indole core via Fischer indole synthesis.
- Introduction of the piperidine moiety through nucleophilic substitution.
- Acylation to form the final product.
Optimizing these synthetic routes is crucial for improving yield and purity, which are essential for further pharmacological evaluation.
Case Study 1: Anticancer Evaluation
In a comparative study involving various indole derivatives, one compound exhibited an IC50 value of 10.56 μM against HepG2 cells, demonstrating significant anti-proliferative activity. This suggests that structural modifications can lead to enhanced anticancer properties, providing a basis for future research on the compound .
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated related compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated strong antibacterial activity, reinforcing the potential application of similar structures in developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Linkers
- N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide (): Replaces the sulfonyl group with a sulfanyl (thioether) linker and substitutes o-tolyl with 4-fluorobenzyl.
- 2-((1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide ():
Replaces o-tolyl with a trifluoromethylphenyl group. The CF₃ group enhances lipophilicity and metabolic stability, which could influence bioavailability .
Indole-Acetamide Derivatives with Varied Substituents
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ():
Lacks the sulfonyl and piperidinyl groups but shares the indole-acetamide scaffold. The phenylethyl group may favor hydrophobic interactions, though reduced polarity could limit solubility . - N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (): Substitutes indole with a benzofuranone core. This phthalide derivative’s rigid structure may restrict conformational flexibility, impacting target selectivity .
- KCH-1521 (): An N-acylurea derivative with a benzo[d][1,3]dioxol-5-yloxy group.
Pharmacologically Active Analogues
- LY303870 ():
A complex NK-1 receptor antagonist featuring multiple substituents, including a piperidinyl-piperidinyl group. Its high affinity (Ki = 0.15 nM for human NK-1 receptors) underscores the importance of piperidine in receptor binding. The target compound’s piperidinyl group may similarly enhance selectivity . - Marine Streptomyces-Derived N-(2-(1H-Indol-3-yl)-2-oxoethyl)acetamide ():
Exhibits moderate cytotoxicity (e.g., against SMMC-7721 hepatoma cells). The absence of a sulfonyl/piperidinyl group in this analogue suggests that such substituents in the target compound might mitigate cytotoxicity .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling sulfonamide- and piperidine-containing compounds like this during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation : Ensure adequate airflow to prevent dust/aerosol formation. Closed systems are recommended for reactions involving volatile intermediates .
- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage : Store in a dry, cool environment (<25°C) away from incompatible materials (e.g., strong oxidizers) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify the indole sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), piperidine (δ ~1.5–3.5 ppm for CH2 groups), and o-tolyl acetamide (δ ~2.3 ppm for methyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the molecular formula (e.g., C24H26N3O4S).
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O stretching at ~1650 cm⁻¹) groups .
Q. What are the foundational steps for synthesizing this compound in a laboratory setting?
- Methodological Answer :
- Step 1 : Prepare 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole via alkylation of indole with 2-chloro-N-piperidinyl acetamide under basic conditions (e.g., K2CO3 in DMF) .
- Step 2 : Sulfonate the indole at the 3-position using chlorosulfonic acid, followed by reaction with N-(o-tolyl)acetamide in the presence of a coupling agent (e.g., EDCI/HOBt) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Advanced Research Questions
Q. How can researchers optimize the synthesis route to improve yield and minimize by-products?
- Methodological Answer :
- Reagent Optimization : Replace chlorosulfonic acid with milder sulfonating agents (e.g., SO3·pyridine complex) to reduce side reactions .
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)2) for efficient C–S bond formation during sulfonation .
- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates .
- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) to enhance control and reproducibility .
Q. How should researchers resolve discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from cell-based (e.g., cytotoxicity in HeLa cells) vs. biochemical assays (e.g., enzyme inhibition) to identify assay-specific artifacts .
- Solubility Testing : Use DLS or nephelometry to assess compound aggregation in buffer systems (e.g., PBS vs. DMSO solutions) that may affect bioavailability .
- Metabolite Screening : Perform LC-MS to detect degradation products or metabolites that might interfere with activity .
Q. What computational methods can predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tubulin, as seen in related indole acetamides) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
- QSAR Modeling : Develop models using MOE or RDKit to correlate structural features (e.g., sulfonyl group electronegativity) with activity trends .
Q. How can intramolecular cyclization side reactions be mitigated during synthesis?
- Methodological Answer :
- Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butyl) on the indole nitrogen to prevent unwanted aldol condensations .
- Temperature Control : Maintain reactions below 0°C during sulfonation to suppress cyclization .
- pH Modulation : Use weakly basic conditions (e.g., NaHCO3) instead of strong bases (e.g., KOH) to limit nucleophilic attack on the sulfonyl group .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
